3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol
Description
This compound is a polyether-alcohol derivative featuring a propan-1-ol core substituted with three pent-4-en-1-yloxy groups. Its molecular formula is C₁₈H₃₁O₄ (calculated molecular weight: 311.4 g/mol), with a branched structure that includes one primary alcohol and three alkenyl ether moieties.
Properties
CAS No. |
649728-01-8 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-pent-4-enoxy-2,2-bis(pent-4-enoxymethyl)propan-1-ol |
InChI |
InChI=1S/C20H36O4/c1-4-7-10-13-22-17-20(16-21,18-23-14-11-8-5-2)19-24-15-12-9-6-3/h4-6,21H,1-3,7-19H2 |
InChI Key |
JFJQMEJIHODNEN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOCC(CO)(COCCCC=C)COCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol typically involves the reaction of pent-4-en-1-ol with a suitable precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where pent-4-en-1-ol is reacted with a halogenated propan-1-ol derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. Additionally, the presence of unsaturated pent-4-en-1-yl groups may enable the compound to participate in radical-mediated reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Reactivity : The target’s terminal alkenes enable thiol-ene click reactions, distinguishing it from carbamate or silyl ether analogs .
- Polarity : Its Rf value (if measured) would likely be lower than 3n’s (Rf = 0.46 in EtOAc/petroleum ether) due to reduced polarity from three ether groups .
- Thermal Stability : Expected to surpass carbamates (which decompose at ~150–200°C) but underperform silyl ethers (stable up to 300°C) .
Biological Activity
The compound 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol , also known by its PubChem ID 71377712, is a synthetic organic molecule with potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features multiple alkoxy groups that may influence its interaction with biological systems.
Biological Activity Overview
Research on this compound has primarily focused on its antimicrobial properties, potential use in drug formulations, and effects on cellular processes. The following sections detail specific areas of biological activity.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial effects. For instance, related alkoxy compounds have shown efficacy against various bacterial strains by disrupting cell membrane integrity or inhibiting metabolic pathways .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 125 µg/mL |
| Compound B | Escherichia coli | 250 µg/mL |
| Compound C | Candida albicans | 62.5 µg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- Disruption of Membrane Integrity : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation : Some studies suggest that this compound may inhibit quorum sensing mechanisms in bacteria, thereby preventing biofilm formation and enhancing susceptibility to antibiotics .
- Antioxidant Properties : Preliminary studies indicate potential antioxidant activity, which could contribute to its protective effects against oxidative stress in cells.
Study 1: Antibacterial Efficacy
A study conducted on a series of alkoxy compounds indicated that those structurally similar to 3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol exhibited significant antibacterial activity against Staphylococcus aureus. The study reported an MIC value of 125 µg/mL, demonstrating the compound's potential as an antibacterial agent .
Study 2: Biofilm Inhibition
Another investigation explored the biofilm inhibition properties of a related compound in dental applications. The results showed that treatment with the compound reduced biofilm formation by up to 94% at optimal concentrations. This suggests that the compound could be beneficial in preventing dental caries caused by biofilm-forming bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
